molecular formula C26H26N4O6 B6561400 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 921568-79-8

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide

Numéro de catalogue: B6561400
Numéro CAS: 921568-79-8
Poids moléculaire: 490.5 g/mol
Clé InChI: UJXWXMXXBKJBSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide” is a pyrido[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenethyl group at position 3 and an N-(3-methoxyphenyl)acetamide moiety at position 1. The 3,4-dimethoxy and 3-methoxy substituents may enhance solubility and target binding through hydrogen bonding or π-π stacking interactions .

Propriétés

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-34-19-7-4-6-18(15-19)28-23(31)16-30-20-8-5-12-27-24(20)25(32)29(26(30)33)13-11-17-9-10-21(35-2)22(14-17)36-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWXMXXBKJBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide is a member of the pyridopyrimidine family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H32N4O5
  • Molecular Weight : 480.6 g/mol
  • IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
  • Canonical SMILES : CC1=CC=C(C=C1)NC(=O)CN2C3CCCNC3C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably:

  • Dihydrofolate Reductase (DHFR) : The compound exhibits inhibition of DHFR, crucial for nucleotide synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .
  • Kinase Inhibition : It has been reported to inhibit various kinases involved in signaling pathways related to cancer progression and inflammation. For instance, it affects mitogen-activated protein kinases (MAPK), which play a significant role in cellular responses to growth signals .

Anticancer Activity

Research indicates that derivatives of pyridopyrimidine compounds have shown promising anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar heterocyclic compounds. Although specific data on this compound's antiviral activity is limited, it is hypothesized that its structural similarity to other effective antiviral agents could confer similar properties against viral infections .

Case Studies and Research Findings

  • In Vivo Studies : In a study involving animal models treated with related pyridopyrimidine compounds, significant tumor reduction was observed alongside a decrease in DHFR activity. The results indicated a dose-dependent relationship between the compound concentration and tumor suppression .
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally. Its bioavailability suggests potential for clinical applications in treating malignancies or other diseases influenced by DHFR activity .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerDHFRInhibition leading to reduced cell proliferation
Kinase InhibitionMAPKModulation of signaling pathways
AntiviralVarious viral targetsHypothetical potential (structural similarity to known antivirals)

Comparaison Avec Des Composés Similaires

Compound IV-43: N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide

  • Molecular Formula : C₂₂H₂₉N₃O₄
  • Molecular Weight : 399.216 g/mol
  • Key Features :
    • Contains a 3,4-dimethoxyphenethyl group and acetamide linkage.
    • Differs in the pyridin-2-yl substituent and N-propylacetamido side chain.
    • Synthesized via a multicomponent reaction (94% yield) and isolated as a deep yellow oil .

2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

  • Molecular Formula : C₂₂H₁₉N₃O₃S₂
  • Molecular Weight : 437.53 g/mol
  • Key Features: Substitutes the pyrido-pyrimidine core with a thieno[3,2-d]pyrimidine system. Includes a thioether linkage and benzyl group at position 3. Predicted pKa: 12.77 ± 0.70, indicating moderate basicity .
  • Comparison: The thieno-pyrimidine core may alter electronic properties and bioavailability compared to the pyrido-pyrimidine system in the target molecule.

Compounds with Pyrimidine-Based Pharmacophores

N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

  • Molecular Formula : C₃₄H₃₁F₃N₅O₄
  • Key Features :
    • Pyrido[2,3-d]pyrimidine core with ethoxyphenyl and trifluoromethoxy substituents.
    • Chiral center at the 1R position and a pyridin-3-ylmethyl group.
  • Comparison : The trifluoromethoxy group enhances lipophilicity and metabolic stability, whereas the target compound’s methoxy groups prioritize solubility .

N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)

  • Key Features: Imidazo[1,2-a]pyrimidine core with morpholino and acrylamide substituents. Designed for kinase inhibition (e.g., EGFR).
  • Comparison : The acrylamide group in 3f enables covalent binding to kinase targets, a feature absent in the target compound .

Key Research Findings and Implications

Structural Flexibility vs.

Substituent Effects : Methoxy groups enhance solubility, while trifluoromethoxy or thioether linkages increase lipophilicity and stability .

Synthetic Accessibility : Multicomponent reactions (as in IV-43) offer high yields and efficiency compared to stepwise syntheses for pyrido-pyrimidines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.